N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide
Description
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazine ring substituted with ethylphenylamino groups and a phenylalaninamide moiety, making it an interesting subject for research in organic chemistry and materials science.
Properties
Molecular Formula |
C28H31N7O |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
2-[[4,6-bis(4-ethylanilino)-1,3,5-triazin-2-yl]amino]-N-phenylpropanamide |
InChI |
InChI=1S/C28H31N7O/c1-4-20-11-15-23(16-12-20)31-27-33-26(29-19(3)25(36)30-22-9-7-6-8-10-22)34-28(35-27)32-24-17-13-21(5-2)14-18-24/h6-19H,4-5H2,1-3H3,(H,30,36)(H3,29,31,32,33,34,35) |
InChI Key |
VRFUIGXGKQFHIO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC=CC=C3)NC4=CC=C(C=C4)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide typically involves multiple steps, including the formation of the triazine ring and subsequent substitution reactions. One common method involves the reaction of cyanuric chloride with 4-ethylphenylamine under controlled conditions to form the intermediate 4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazine. This intermediate is then reacted with phenylalaninamide to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce new functional groups into the triazine ring.
Scientific Research Applications
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which N2-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide exerts its effects involves interactions with specific molecular targets and pathways. The triazine ring and ethylphenylamino groups can interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(2-ethylphenyl)benzamide
- 2-amino-N-(4-ethylphenyl)benzamide
- 4,6-Bis((E)-2-(4′-N,N-diphenylamino-[1,1′-biphenyl]-4-yl)vinyl)-2-phenylpyrimidine
Uniqueness
N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-phenylalaninamide stands out due to its specific combination of a triazine ring with ethylphenylamino and phenylalaninamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
